Digallium trisulphate

Description

Contextualization of Gallium(III) Sulfate (B86663) within the Realm of Main Group Metal Sulfates

The elements of Group 13, also known as the boron group, include boron, aluminum, gallium, indium, and thallium. wikipedia.org These elements are characterized by having three valence electrons and typically form compounds in the +3 oxidation state (though +1 is more stable for the heavier element, thallium). wikipedia.orgkrossing-group.deallen.in

Gallium(III) sulfate shares similarities with the sulfates of its neighboring elements in Group 13, particularly aluminum sulfate (Al₂(SO₄)₃) and indium(III) sulfate (In₂(SO₄)₃). The anhydrous form of Gallium(III) sulfate is isostructural with iron(III) sulfate, adopting a rhombohedral crystal structure. wikipedia.org Like aluminum, gallium exhibits amphoteric behavior, meaning it can react as both an acid and a base. prutor.aisolubilityofthings.com This property is crucial in various chemical applications. solubilityofthings.com

One notable trend in Group 13 is the anomaly in atomic radius, where gallium has a smaller atomic radius (135 pm) than aluminum (143 pm). allen.in This is due to the poor shielding of the nuclear charge by gallium's d-electrons. allen.in The properties of these metal sulfates, including their hydrates and thermal stability, are subjects of ongoing study. For instance, the octadecahydrate of gallium sulfate, Ga₂(SO₄)₃·18H₂O, loses its water in stages upon heating, becoming fully anhydrous above 310 °C. wikipedia.org

| Element | Atomic Number | Electron Configuration | Common Oxidation State(s) | Atomic Radius (pm) |

|---|---|---|---|---|

| Boron (B) | 5 | [He] 2s²2p¹ | +3 | 85 |

| Aluminum (Al) | 13 | [Ne] 3s²3p¹ | +3 | 143 |

| Gallium (Ga) | 31 | [Ar] 3d¹⁰4s²4p¹ | +3 | 135 |

| Indium (In) | 49 | [Kr] 4d¹⁰5s²5p¹ | +3, +1 | 167 |

| Thallium (Tl) | 81 | [Xe] 4f¹⁴5d¹⁰6s²6p¹ | +1, +3 | 170 |

Historical Perspectives and Foundational Research on Group 13 Sulfates

The story of gallium begins with its prediction by Dmitri Mendeleev in 1871, who called it "eka-aluminum" based on a gap in his periodic table. usgs.govreagent.co.uk French chemist Paul-Émile Lecoq de Boisbaudran discovered the element in 1875 by examining the spectral lines of a zinc blende ore. rinconeducativo.orgrsc.orgwikipedia.org He named it "gallium" after his home country of France (Latin: Gallia). usgs.govrsc.org Later that year, he isolated the metal and confirmed its properties matched Mendeleev's predictions, a significant validation for the periodic table. reagent.co.ukwikipedia.org

Early research into Group 13 sulfates focused on their synthesis and basic properties. Gallium metal dissolves in sulfuric acid to produce solutions from which the hydrated salt, Ga₂(SO₄)₃·18H₂O, can be crystallized. wikipedia.org A method for synthesizing gallium sulfate from hydroxygallium diacetate and sulfuric acid has also been developed. wikipedia.orgfinechem-mirea.ru Foundational studies established that upon heating, gallium sulfate decomposes to gallium(III) oxide. wikipedia.org

Contemporary Academic Relevance and Unaddressed Research Questions for Digallium Trisulphate Systems

In recent years, research on gallium(III) sulfate has expanded into new areas. It is utilized as a precursor for creating other gallium compounds, such as gallium oxide (Ga₂O₃), which has applications in optoelectronics due to its wide bandgap. funcmater.comnajah.edu Gallium sulfate supported on silica (B1680970) gel or reacted with an ion-exchange resin has shown promise as a solid acid catalyst for organic synthesis reactions, like esterification. chemicalbook.comfuncmater.com

Despite progress, several research questions remain. The literature on gallium(III) sulfate is noted to be relatively scarce compared to other metal sulfates. finechem-mirea.rufinechem-mirea.ru Further investigation is needed to fully understand the mechanisms of its thermal decomposition, which occurs in multiple steps. finechem-mirea.ru While anhydrous Ga₂(SO₄)₃ can be formed, synthesis methods can sometimes result in contamination with gallium oxosulfate, indicating a need for refined preparation techniques. finechem-mirea.ru The hydrolytic behavior of gallium(III) in aqueous solutions and the potential formation of complex polyoxocations, similar to those of iron(III), are also areas of active investigation that could reveal new insights into its coordination chemistry. rsc.org

| Property | Value | Notes |

|---|---|---|

| Chemical Formula | Ga₂(SO₄)₃ | Anhydrous form. wikipedia.org |

| Molar Mass | 427.63 g/mol | For the anhydrous form. chemicalbook.comchemicalbook.com |

| Appearance | White crystalline solid | wikipedia.orgsamaterials.com |

| Hydrated Form | Ga₂(SO₄)₃·18H₂O | Octadecahydrate crystallizes from solution at room temperature. wikipedia.orgfinechem-mirea.ru |

| Decomposition Temperature | > 680 °C | Decomposes to Gallium(III) oxide (Ga₂O₃). wikipedia.org |

| Crystal Structure (Anhydrous) | Rhombohedral | Isostructural with Fe₂(SO₄)₃. wikipedia.org |

Structure

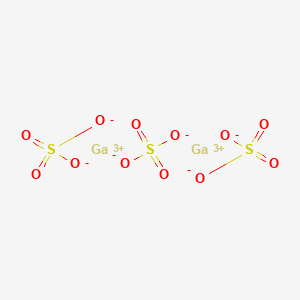

2D Structure

Properties

IUPAC Name |

digallium;trisulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ga.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLRWZBQRAWBQA-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ga+3].[Ga+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ga2O12S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890705 | |

| Record name | Gallium(III) sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13494-91-2 | |

| Record name | Sulfuric acid, gallium salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013494912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium(III) sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Digallium trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Crystallization Science of Digallium Trisulphate

Precision Synthesis of Anhydrous Ga₂(SO₄)₃

The preparation of anhydrous digallium trisulphate requires precise control over reaction conditions to avoid the formation of undesired hydrated or basic salts.

Optimized Reaction Pathways from Gallium(III) Precursors

Several gallium(III) precursors can be employed for the synthesis of this compound. A common and straightforward method involves the direct reaction of gallium metal with concentrated sulfuric acid. This exothermic reaction produces a solution containing the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺, and sulfate (B86663) ions. Subsequent controlled evaporation yields the hydrated form, which can then be dehydrated.

An alternative route utilizes hydroxygallium diacetate (Ga(CH₃COO)₂OH) as the starting material. finechem-mirea.ru This method involves reacting the precursor with sulfuric acid at elevated temperatures, typically around 90°C, for an extended period to ensure complete reaction. wikipedia.org The resulting product is the hydrated form, which requires further processing to obtain the anhydrous state. wikipedia.org Another approach involves the dissolution of gallium(III) hydroxide (B78521) in sulfuric acid, followed by concentration and precipitation. While seemingly direct, this method can sometimes result in contamination with gallium oxosulfate. finechem-mirea.ru

| Precursor | Reagent | Key Conditions | Product Form |

| Gallium Metal | Concentrated H₂SO₄ | Elevated temperatures (50–80°C) accelerate the reaction. | Hydrated |

| Ga(CH₃COO)₂OH | H₂SO₄ | 90°C for 48 hours. | Hydrated |

| Ga(OH)₃ | H₂SO₄ | Concentration and precipitation. | Hydrated |

This table summarizes optimized reaction pathways from various Gallium(III) precursors.

Controlled Thermal Dehydration Processes of Hydrated Forms

The synthesis of anhydrous Ga₂(SO₄)₃ is typically achieved through the controlled thermal dehydration of its hydrated counterpart, most commonly the octadecahydrate (Ga₂(SO₄)₃·18H₂O). wikipedia.org This process is not a simple one-step removal of water but occurs in stages. wikipedia.org Heating the hydrated salt progressively leads to the loss of water molecules. The anhydrous form begins to form at temperatures above 150°C, with complete dehydration achieved above 310°C. wikipedia.org

Thermogravimetric analysis (TGA) reveals the stepwise nature of this dehydration. finechem-mirea.ru For instance, distinct steps can be observed corresponding to the formation of lower hydrates, such as Ga₂(SO₄)₃·7H₂O, before the final conversion to the anhydrous salt. The precise temperatures for these transitions can be influenced by factors like the heating rate. acs.orgnih.gov It is crucial to carry out this process under controlled conditions, such as in a vacuum or under an inert atmosphere, to prevent the formation of basic sulfates. finechem-mirea.ru The resulting anhydrous Ga₂(SO₄)₃ is extremely hygroscopic and must be stored in a desiccator. finechem-mirea.ru

| Temperature Range (°C) | Resulting Hydration State | Reference |

| 25–150 | Ga₂(SO₄)₃·18H₂O → Ga₂(SO₄)₃·nH₂O (n < 18) | |

| >150 | Anhydrous Ga₂(SO₄)₃ begins to form | wikipedia.org |

| >310 | Complete formation of anhydrous Ga₂(SO₄)₃ | wikipedia.org |

| >680 | Decomposition to Ga₂O₃ + SO₃ |

This table outlines the controlled thermal dehydration process of hydrated this compound.

Crystallization and Isolation of Hydrated this compound Species

The formation of well-defined crystals of hydrated this compound is a critical step in its purification and characterization.

Growth and Characterization of Ga₂(SO₄)₃·xH₂O Single Crystals

Single crystals of hydrated this compound, typically the octadecahydrate (Ga₂(SO₄)₃·18H₂O), can be grown from aqueous solutions. wikipedia.org The process often involves the slow evaporation of a solution prepared by dissolving gallium metal or a gallium salt in sulfuric acid at room temperature. wikipedia.org The resulting crystals are colorless and hygroscopic.

Characterization of these crystals is primarily performed using X-ray diffraction (XRD), which has confirmed that anhydrous Ga₂(SO₄)₃ is isostructural with iron(III) sulfate, crystallizing in the rhombohedral space group R-3. wikipedia.org The hydrated form, Ga₂(SO₄)₃·18H₂O, has also been characterized by XRD, confirming its composition. finechem-mirea.ru Spectroscopic techniques such as Raman and ⁷¹Ga NMR have been utilized to study the sulfato complexes involved in hydrate (B1144303) formation.

Control over Hydration State and Polymorphism during Crystallization

The hydration state of the crystallized gallium sulfate is highly dependent on the crystallization conditions. The octadecahydrate is the most common form crystallized from aqueous solutions at room temperature. wikipedia.org However, the formation of other hydrates is possible under different temperature and humidity conditions.

Controlling the hydration state during crystallization requires careful management of the solution concentration, temperature, and atmospheric moisture. For example, precipitating gallium(III) sulfate from an aqueous sulfuric acid solution using isopropanol (B130326) can yield an amorphous precipitate. finechem-mirea.ru Studies on the reversible hydration and dehydration behavior of various metal sulfates, including this compound, have shown that these processes occur between 30 and 200 °C. acs.orgnih.govnih.gov However, compared to some rare-earth sulfates, Ga₂(SO₄)₃·xH₂O exhibits a larger thermal hysteresis, indicating slower reaction rates for hydration and dehydration. acs.orgnih.govnih.gov There is currently no evidence in the provided search results to suggest the existence of different polymorphic forms of this compound itself, although different hydrated states are well-documented.

Synthesis of Complex Gallium(III) Sulfate Derivatives

Beyond the simple salt, a number of complex gallium(III) sulfate derivatives have been synthesized. Basic gallium sulfate is known, with the formula (H₃O)Ga₃(SO₄)₂(OH)₆. wikipedia.org Additionally, double sulfates with the general formula MGa₃(SO₄)₂(OH)₆ (where M can be Na⁺, K⁺, Rb⁺, or NH₄⁺) have been prepared. wikipedia.org These compounds are isostructural with the minerals jarosite and alunite (B1170652). wikipedia.org

Basic Gallium(III) Sulfate Architectures

Basic gallium(III) sulphates are compounds that incorporate hydroxide (OH⁻) groups in addition to sulphate (SO₄²⁻) anions. A prominent example of a basic gallium sulphate is the compound with the formula (H₃O)Ga₃(SO₄)₂(OH)₆. wikipedia.org This compound is isostructural with the mineral alunite, adopting its characteristic crystal lattice. researchgate.net

The synthesis of these basic gallium sulphate architectures is typically achieved under hydrothermal conditions or through controlled precipitation from aqueous solutions. researchgate.net For instance, prolonged heating of aqueous gallium(III) sulphate solutions, particularly at temperatures exceeding 80°C, can lead to the precipitation of these alunite-type compounds. This formation competes with the crystallization of simple hydrated gallium sulphate, especially if the pH of the solution rises. The structure consists of a robust framework of Ga³⁺ ions octahedrally coordinated by sulphate and hydroxide groups, with hydronium ions (H₃O⁺) occupying specific sites within the lattice. wikipedia.orgresearchgate.net The compound has been synthesized and characterized using powder X-ray diffraction (XRD) and thermal analysis. researchgate.net Further analysis using techniques like solid-state NMR spectroscopy has been employed to identify the hydrogen species, confirming the presence of hydronium ions within the alunite structure. researchgate.net

| Compound | Formula | Crystal System | Space Group |

| Hydronium Galloalunite | (H₃O)Ga₃(SO₄)₂(OH)₆ | Rhombohedral | R3m |

Double Gallium(III) Alkali Metal Sulfates and Alunite-Type Compounds

The basic gallium alunite structure can serve as a parent for a series of double sulphates where the hydronium ion is substituted by monovalent alkali metal cations (like Na⁺, K⁺, Rb⁺) or the ammonium (B1175870) ion (NH₄⁺). wikipedia.orgresearchgate.net These compounds, known as galloalunites, share the general formula AGa₃(SO₄)₂(OH)₆, where 'A' is the monovalent cation. researchgate.net They are isostructural with their aluminum and iron analogues, alunite and jarosite, respectively. wikipedia.orggeologyscience.ru

Synthesis of these double gallium(III) alkali metal sulphates is carried out under hydrothermal conditions. researchgate.net These methods allow for the isomorphous substitution of Ga³⁺ for Al³⁺ in the alunite structure and the incorporation of various alkali metals into the 'A' site. researchgate.net The resulting crystalline solids have been systematically studied, and their structures have been characterized by powder X-ray diffraction. researchgate.netresearchgate.net All members of this series crystallize in the rhombohedral space group R3m. researchgate.net Research has shown that the unit cell parameters are dependent on the size of the cation in the 'A' site; specifically, the 'c' parameter increases with the increasing ionic radius of the cation, while the 'a' parameter shows much less variation. researchgate.net

| Compound Name | Formula | Crystal System | Space Group | Lattice Parameter a (Å) | Lattice Parameter c (Å) |

| Sodium Galloalunite | NaGa₃(SO₄)₂(OH)₆ | Rhombohedral | R3m | 7.214 | 16.96 |

| Potassium Galloalunite | KGa₃(SO₄)₂(OH)₆ | Rhombohedral | R3m | 7.238 | 17.39 |

| Rubidium Galloalunite | RbGa₃(SO₄)₂(OH)₆ | Rhombohedral | R3m | 7.253 | 17.82 |

| Ammonium Galloalunite | (NH₄)Ga₃(SO₄)₂(OH)₆ | Rhombohedral | R3m | 7.251 | 17.65 |

Table data sourced from Rudolph & Schmidt (2011) as cited in ResearchGate. researchgate.net

Inorganic-Organic Hybrid Gallium(III) Sulfate Frameworks

The structural diversity of gallium sulphates can be expanded by incorporating organic cations as templates, leading to the formation of inorganic-organic hybrid frameworks. wikipedia.org In these compounds, protonated organic bases take the place of the inorganic cations (like H₃O⁺ or alkali metals) found in alunite-type structures, or they template entirely new structural arrangements. wikipedia.org This results in double gallium sulphates with organic bases that can feature distinct core structures, such as one-dimensional chains or two-dimensional sheets. wikipedia.org Examples of these anionic gallium-sulphate backbones include chains of [Ga(OH)(SO₄)₂]²⁻ or [Ga(H₂O)₂(SO₄)₂]⁻, and sheets composed of [Ga(H₂O)₂(SO₄)₂]⁻ units. wikipedia.org

A well-characterized example of such a hybrid material is guanidinium (B1211019) gallium sulphate hexahydrate, [C(NH₂)₃]Ga(SO₄)₂·6H₂O. wikipedia.orgscilit.com In this compound, the guanidinium cation, [C(NH₂)₃]⁺, is incorporated into the crystal lattice. Its structure was determined by single-crystal X-ray diffraction and found to be different from the alunite framework, demonstrating the structure-directing role of the organic component. scilit.com The gallium ion is coordinated by sulphate groups and water molecules, forming a distinct framework that is charge-balanced by the guanidinium cations. Another example of an organic-templated compound is dimethylammonium gallium sulphate hexahydrate. wikipedia.org These hybrid materials bridge the gap between purely inorganic solids and metal-organic frameworks (MOFs), offering pathways to new materials with potentially tunable properties. nih.gov

| Compound | Formula | Crystal System | Space Group |

| Guanidinium Gallium Sulphate Hexahydrate | [C(NH₂)₃]Ga(SO₄)₂·6H₂O | Trigonal | P31c |

Table data sourced from Geller & Booth (1959) as referenced in search results. wikipedia.org

Comprehensive Structural Elucidation and Solid State Chemistry of Gallium Iii Sulfate

High-Resolution Crystallographic Analysis

The crystallographic properties of gallium(III) sulfate (B86663) have been elucidated through detailed analysis, revealing distinct structures for its anhydrous and hydrated forms, as well as for its basic and double salts.

Determination of Anhydrous Ga₂(SO₄)₃ Crystal Structure and Space Group

Anhydrous gallium(III) sulfate (Ga₂(SO₄)₃) is isostructural with the high-temperature modification of iron(III) sulfate. wikipedia.orgresearchgate.net It crystallizes in the rhombohedral space group R3. wikipedia.org The structure was determined through chemical transport reactions, yielding well-shaped crystals. researchgate.net

Table 1: Crystallographic Data for Anhydrous Ga₂(SO₄)₃

| Parameter | Value |

|---|---|

| Crystal System | Rhombohedral |

| Space Group | R3 |

| Isostructural with | Fe₂(SO₄)₃ |

Elucidation of Hydrated Ga₂(SO₄)₃ Crystal Systems and Packing

Gallium(III) sulfate is known to form hydrates, with the octadecahydrate (Ga₂(SO₄)₃·18H₂O) being a common form that crystallizes from aqueous solutions at room temperature. wikipedia.org This hydrate (B1144303) is hygroscopic and loses water in stages upon heating, eventually forming the anhydrous salt above 150 °C. wikipedia.orgchemicalbook.com The hydrated form is slightly soluble in water and acid. chemicalbook.comfuncmater.com

Structural Characterization of Basic and Double Gallium Sulfates

Several basic and double gallium sulfates have been identified. A known basic gallium sulfate has the formula (H₃O)Ga₃(SO₄)₂(OH)₆ and is isostructural with alunite (B1170652). wikipedia.org Double gallium sulfates with the general formula MGa₃(SO₄)₂(OH)₆ (where M can be Na⁺, K⁺, Rb⁺, or NH₄⁺) are also known and share the jarosite and alunite structure. wikipedia.org These compounds can feature different core structures, including chains of [Ga(SO₄)₃]³⁻, [Ga(OH)(SO₄)₂]²⁻, or [Ga(H₂O)₂(SO₄)₂]⁻, as well as sheets of [Ga(H₂O)₂(SO₄)₂]⁻ units. wikipedia.org

Table 2: Examples of Basic and Double Gallium Sulfates

| Compound Formula | Structural Family |

|---|---|

| (H₃O)Ga₃(SO₄)₂(OH)₆ | Alunite |

| NaGa₃(SO₄)₂(OH)₆ | Jarosite/Alunite |

| KGa₃(SO₄)₂(OH)₆ | Jarosite/Alunite |

| RbGa₃(SO₄)₂(OH)₆ | Jarosite/Alunite |

| NH₄Ga₃(SO₄)₂(OH)₆ | Jarosite/Alunite |

Advanced Microscopic and Morphological Characterization

The microstructure and morphology of gallium-containing materials, including those related to gallium sulfate, have been investigated using advanced electron microscopy techniques.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Microstructure and Nanostructure

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for examining the microstructure and nanostructure of materials. nrel.govacs.org SEM provides high-resolution imaging of surface topography, allowing for the examination of features down to a few nanometers. nrel.gov TEM, on the other hand, requires electron-transparent specimens, typically less than 100 nm thick, to analyze internal structures, including crystal defects and nanoparticle sizes. acs.orgresearchgate.net For instance, TEM has been used to study the microstructural properties of self-catalyzed GaAs nanowires, revealing details about their growth and defect structures. aip.org The formation of gallium particles and the nanostructure of gallium oxide catalysts have also been characterized using SEM. researchgate.netresearchgate.net

Aberration-Corrected High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM)

Aberration-corrected High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) offers atomic-resolution imaging, where the image contrast is strongly dependent on the atomic number (Z-contrast). oaes.cc This technique is particularly useful for characterizing the structure and chemical composition of materials at the atomic scale. oaes.ccmdpi.com In HAADF-STEM images, the brightness of atomic columns is proportional to ~Z¹.⁷, allowing for the identification of different elements within a structure. oaes.cc This method has been successfully applied to study the atomic arrangements in various materials, including the cation ordering in double perovskite ceramics and the composition of AlInGaN alloys. oaes.ccdierk-raabe.com The technique can be combined with energy-dispersive X-ray spectroscopy (EDX) for elemental mapping at the atomic level. oaes.ccmdpi.com

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to generate a three-dimensional image of a sample's surface. wikipedia.org The technique operates by scanning a sharp mechanical probe, or tip, attached to a flexible cantilever across the specimen. wikipedia.orgpressbooks.pub Forces between the tip and the sample surface cause the cantilever to deflect, and this deflection is monitored to map the surface topography with nanoscale precision. pressbooks.pubnih.gov AFM is advantageous for studying materials like digallium trisulphate because it can image both conductive and non-conductive samples and does not require a vacuum, allowing for analysis under various conditions. pressbooks.pubnih.gov

In the context of this compound, AFM can be employed to characterize the surface morphology of its crystalline or powdered forms. This analysis provides detailed information on crystal facet growth, surface roughness, and the size and distribution of grains. spmtips.com Imaging is often performed in tapping mode, where the cantilever is oscillated near its resonance frequency, to minimize damage to the sample surface. wikipedia.org Such topographical investigations yield insights into the material's physical properties and homogeneity. spmtips.com

Table 1: Typical Parameters for AFM Analysis of a Crystalline Powder

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Imaging Mode | The method of tip-sample interaction. Tapping mode is common for powders to reduce shear forces. wikipedia.org | Tapping Mode |

| Probe Type | The material of the AFM tip. Silicon is frequently used. pressbooks.pub | Silicon (Si) |

| Scan Size | The area of the sample surface to be imaged. | 1 µm x 1 µm to 10 µm x 10 µm |

| Scan Rate | The speed at which the tip scans the surface. | 0.5 - 2 Hz |

| Resolution | The level of detail captured in the image, indicating the number of data points. | 512 x 512 pixels |

Phase Transition Studies and Thermal Behavior

The thermal stability and decomposition pathway of this compound are critical aspects of its solid-state chemistry, often investigated through a combination of thermal analysis techniques.

Differential Thermal Analysis (DTA) and Thermogravimetry (TG) for Thermal Decomposition

Differential Thermal Analysis (DTA) and Thermogravimetry (TG) are cornerstone techniques for studying the thermal decomposition of compounds like this compound. uni-siegen.de TG measures the change in a sample's mass as a function of temperature, while DTA detects temperature differences between the sample and an inert reference, revealing exothermic or endothermic events such as phase transitions or decomposition. uni-siegen.demst.or.jpeag.com

Studies on gallium(III) sulfate hydrate, specifically Ga₂(SO₄)₃·18H₂O, show a multi-stage decomposition process. finechem-mirea.rufinechem-mirea.ru The hydrated salt loses its water of crystallization in several steps over a temperature range of 40°C to 350°C. finechem-mirea.rufinechem-mirea.ru The anhydrous form, Ga₂(SO₄)₃, is formed above 150°C and is completely dehydrated above 310°C. wikipedia.org This anhydrous salt remains stable until further heating causes it to decompose into gallium(III) oxide (Ga₂O₃) and sulfur trioxide at temperatures above 680-700°C. finechem-mirea.rufinechem-mirea.ruwikipedia.org The DTA curve shows endothermic peaks corresponding to both the dehydration and the final decomposition steps. uni-siegen.de

Table 2: Thermal Decomposition Stages of Gallium(III) Sulfate Hydrate

| Temperature Range (°C) | Technique | Observation | Associated Reaction |

|---|---|---|---|

| 40 - 350 | TG/DTA | Gradual mass loss in multiple (up to six) steps; multiple endothermic peaks. finechem-mirea.rufinechem-mirea.ru | Dehydration: Ga₂(SO₄)₃·18H₂O(s) → Ga₂(SO₄)₃(s) + 18H₂O(g) |

In Situ X-ray Diffraction for Phase Transformation Monitoring

In situ X-ray diffraction (XRD) is a powerful technique for monitoring crystalline phase transformations in real-time as a material undergoes heating or other processes. rsc.org By collecting diffraction patterns continuously while the sample temperature is increased, it is possible to identify the crystalline phases present at each stage of a thermal reaction. rsc.org

For this compound, in situ XRD can be used to track the structural changes during its thermal decomposition. The initial diffraction pattern would correspond to the hydrated crystalline structure, Ga₂(SO₄)₃·18H₂O. finechem-mirea.rufinechem-mirea.ru As the temperature increases, the disappearance of these peaks and the emergence of new peaks corresponding to the anhydrous rhombohedral structure of Ga₂(SO₄)₃ would be observed. wikipedia.org Upon further heating to decomposition temperatures, the peaks for anhydrous gallium sulfate would diminish, followed by the appearance of diffraction patterns for the final product, nanocrystalline gallium(III) oxide (Ga₂O₃). finechem-mirea.rufinechem-mirea.ru This method is crucial for confirming the identity of intermediate and final products and can provide kinetic data on the phase transformations. nih.gov For instance, studies on the formation of gallium oxides from precursors show that γ-Ga₂O₃ often forms before transforming into the more stable β-Ga₂O₃ at higher temperatures. nih.gov

Table 3: Crystalline Phases of Gallium Sulfate During Thermal Treatment Identified by In Situ XRD

| Temperature Range (°C) | Predominant Crystalline Phase(s) | Crystal System (Anhydrous/Oxide) |

|---|---|---|

| Ambient - 150 | Ga₂(SO₄)₃·18H₂O | Not specified |

| 150 - 680 | Ga₂(SO₄)₃ (anhydrous) wikipedia.org | Rhombohedral wikipedia.org |

Sophisticated Spectroscopic Probing of Gallium Iii Sulfate Systems

Vibrational Spectroscopic Characterization

Vibrational spectroscopy is a powerful tool for investigating the structural properties of materials by probing the vibrations of their constituent atoms. Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide detailed information about chemical bonding, molecular symmetry, and coordination environments within a compound like digallium trisulphate.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations. wikipedia.org For ionic compounds containing polyatomic ions, such as the sulfate (B86663) (SO₄²⁻) in this compound, FTIR is particularly effective at characterizing the state of the anion.

The free sulfate ion possesses a tetrahedral (T_d) symmetry, which results in four fundamental vibrational modes: a symmetric stretch (ν₁), a symmetric bend (ν₂), an asymmetric stretch (ν₃), and an asymmetric bend (ν₄). researchgate.net In a highly symmetric environment, only the asymmetric stretch (ν₃) and asymmetric bend (ν₄) modes are infrared active. However, when the sulfate ion coordinates to a metal cation like Ga(III), its symmetry is lowered. This reduction in symmetry can cause the ν₁ and ν₂ modes to become IR active and can lead to the splitting of the degenerate ν₃ and ν₄ modes. researchgate.netudel.edu

The analysis of these changes in the FTIR spectrum provides insight into the coordination mode of the sulfate anion. For instance, the splitting of the ν₃ and ν₄ absorption bands into doublets and the appearance of the IR-active ν₁ band can indicate the presence of sulfate in a C₃ᵥ symmetry environment. researchgate.net In studies of related metal sulfates, specific absorption bands are assigned to these vibrational modes, allowing for a detailed characterization of the sulfate's bonding state. researchgate.netusgs.gov

Table 1: General Vibrational Modes of the Sulfate Anion

| Vibrational Mode | Symmetry | Approximate Wavenumber (cm⁻¹) | Typical IR Activity |

| Symmetric Stretch (ν₁) | a₁ | ~980 | Inactive in T_d, Active in lower symmetry |

| Symmetric Bend (ν₂) | e | ~450 | Inactive in T_d, Active in lower symmetry |

| Asymmetric Stretch (ν₃) | f₂ | ~1100 | Active |

| Asymmetric Bend (ν₄) | f₂ | ~610 | Active |

Note: The exact wavenumbers and activity depend on the specific chemical environment and crystal structure.

Raman spectroscopy is a complementary vibrational technique that involves the inelastic scattering of monochromatic light. wsu.edu It is highly sensitive to the vibrations of the metal-oxygen framework and provides crucial information on the coordination of the gallium ion.

In aqueous solutions of gallium(III) sulfate, Raman studies have identified the presence of the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺, which has octahedral (O_h) symmetry. rsc.orgresearchgate.netrsc.org The vibrations of the GaO₆ core of this aqua-ion are characterized by distinct Raman bands. A strongly polarized, medium-intensity band observed around 526 cm⁻¹ is assigned to the symmetric Ga-O stretching mode (ν₁, a₁g). rsc.orgresearchgate.net Two depolarized modes at approximately 430 cm⁻¹ and 328 cm⁻¹ are attributed to the ν₂(e_g) and ν₅(f₂g) modes of the GaO₆ octahedron, respectively. rsc.orgresearchgate.net

Furthermore, Raman spectroscopy confirms the formation of a thermodynamically stable inner-sphere gallium(III) sulfato complex in aqueous solutions, a phenomenon not observed to the same extent with nitrate (B79036) or perchlorate (B79767) anions. rsc.orgrsc.org The formation of this sulfato complex is entropically driven and favored by increasing temperature. rsc.orgresearchgate.net This is evidenced by changes in the Raman spectra of the sulfate anion itself and the Ga-O vibrations as the sulfate ligand displaces water in the first coordination sphere of the gallium ion.

Table 2: Characteristic Raman Modes for the Hexaaquagallium(III) Ion, [Ga(OH₂)₆]³⁺

| Wavenumber (cm⁻¹) | Assignment | Symmetry | Polarization |

| ~526 | ν₁ (Ga-O stretch) | a₁g | Polarized |

| ~430 | ν₂ (Ga-O bend) | e_g | Depolarized |

| ~328 | ν₅ (Ga-O bend) | f₂g | Depolarized |

Source: Data compiled from studies on aqueous gallium(III) solutions. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy of Gallium(III) Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. Gallium has two NMR-active isotopes, ⁶⁹Ga and ⁷¹Ga, both of which are quadrupolar nuclei (spin > 1/2). huji.ac.il Of the two, ⁷¹Ga is generally preferred for NMR studies because it is more sensitive and typically yields narrower signals. huji.ac.il

In aqueous solutions, ⁷¹Ga NMR is exceptionally useful for studying the hydration and complexation behavior of the Ga(III) ion. The chemical shift of the ⁷¹Ga signal is highly sensitive to the immediate coordination environment of the gallium nucleus. nih.govdesy.de

Studies of aqueous gallium(III) sulfate solutions using ⁷¹Ga NMR have provided direct evidence for the formation of stable gallium(III) sulfato complexes. rsc.orgresearchgate.net This contrasts with solutions containing nitrate or perchlorate, where complex formation is either weak or non-existent. rsc.orgrsc.org The interaction with the sulfate anion alters the electronic environment around the gallium nucleus, leading to a distinct chemical shift that allows for the identification and characterization of the complex in solution.

The pH of the solution also significantly influences the gallium species present. At low pH (<2), gallium is predominantly found as octahedrally coordinated species. nih.govdesy.de However, in sulfate solutions, the formation of large polyoxogallate structures (like Ga₁₃ or Ga₃₀), which are observed in nitrate and chloride solutions at slightly higher pH, is suppressed. Instead, the sulfate ion appears to stabilize smaller structures. nih.gov At physiological pH, free gallium can exist as the soluble gallate ion, [Ga(OH)₄]⁻, which can be detected by ⁷¹Ga NMR. nih.gov

Solid-state NMR provides structural information about materials in their solid form. For quadrupolar nuclei like ⁷¹Ga, the NMR spectra are influenced not only by the chemical shift but also by the interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG). nih.govresearchgate.net The magnitude of this interaction is described by the quadrupolar coupling constant (C_Q). tue.nlnih.gov

Solid-state ⁷¹Ga NMR studies have been performed on crystalline Ga₂(SO₄)₃. nih.gov The data reveal a chemical shift that correlates well with the coordination number of the gallium centers. In Ga₂(SO₄)₃, the gallium is six-coordinate, which corresponds to a chemical shift value significantly different from that of four-coordinate gallium sites found in other compounds like α-Ga₂O₃. nih.gov

The magnitude of the EFG, determined from the NMR spectrum, is related to the distortion of the gallium polyhedra. nih.gov By analyzing both the chemical shift and the quadrupolar parameters, solid-state NMR can provide a more discriminating view of the gallium environments than solution NMR chemical shifts alone. nih.gov High-speed magic-angle spinning (MAS) techniques are typically employed to average anisotropic interactions and obtain higher resolution spectra. illinois.edu

Table 3: Solid-State ⁷¹Ga NMR Parameters for Gallium Compounds

| Compound | Gallium Coordination | Isotropic Chemical Shift (δ_iso) (ppm) | Electric Field Gradient (EFG) (10²¹ Vm⁻²) |

| Ga₂(SO₄)₃ | 6 | ~225 | < 1.5 |

| α-Ga₂O₃ | 4 and 6 | ~50 (4-coord), ~225 (6-coord) | > 3.0 (4-coord), < 1.5 (6-coord) |

| β-Ga₂O₃ | 4 and 6 | ~50 (4-coord), ~225 (6-coord) | > 3.0 (4-coord), ~1.5 (6-coord) |

Note: Chemical shifts are referenced to a 1 M gallium nitrate solution. Data from Smith et al. nih.gov

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to determine the local geometric and/or electronic structure of matter. The technique involves tuning X-ray energy to an absorption edge of a specific element, in this case, the gallium K-edge (around 10367 eV). nih.gov The resulting spectrum provides information about the oxidation state, coordination chemistry, and bond distances around the absorbing atom.

The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the gallium atom. osti.govnrel.gov Shifts in the Ga K-edge energy can be indicative of changes in the gallium oxidation state (e.g., Ga(III) vs. Ga(I)) or modifications in the coordination environment, such as a change in the number or type of neighboring atoms. osti.govresearchgate.net For this compound, the XANES spectrum would be characteristic of Ga(III) in an oxygen-rich environment.

The EXAFS region, which consists of oscillations extending several hundred eV past the edge, contains information about the local atomic structure. Analysis of the EXAFS signal can yield precise information on the average Ga-O bond distances, the coordination number (the number of nearest-neighbor oxygen atoms), and the degree of local disorder for the gallium centers within the solid structure. osti.gov This data is crucial for building a complete picture of the atomic-level structure of this compound.

X-ray Absorption Near-Edge Structure (XANES) for Electronic Structure and Oxidation State Profiling

X-ray Absorption Near-Edge Structure (XANES) is a highly specific technique used to probe the electronic state and local geometry of a target element. By precisely tuning synchrotron-based X-rays to the absorption edge of gallium's core electrons (the Ga K-edge, around 10367 eV), XANES spectra can definitively confirm the oxidation state of gallium in this compound. The energy of the absorption edge is sensitive to the effective charge on the absorbing atom; for Ga₂(SO₄)₃, the spectrum would exhibit a sharp edge at an energy characteristic of the Ga(III) state.

Studies on various gallium-containing compounds have shown that shifts in the absorption edge energy can distinguish between different oxidation states (e.g., Ga(I) vs. Ga(III)) and coordination environments. osti.govacs.org For this compound, the XANES spectrum is expected to be consistent with a +3 oxidation state, influenced by the highly electronegative oxygen atoms of the sulfate groups. The pre-edge and edge features of the spectrum provide information about the local symmetry and the density of unoccupied electronic states. In the case of Ga₂(SO₄)₃, these features would reflect the octahedral coordination geometry of the Ga(III) ions. nih.govacs.org While spectral features for Ga(I) have been identified as a high-intensity, low-energy white line, this is not expected for the stable Ga(III) sulfate. acs.org

Table 1: Illustrative Ga K-edge XANES Features for Different Gallium Species This table presents expected or typical values to illustrate the capability of the technique, as specific experimental data for this compound may not be widely published.

| Gallium Species | Nominal Oxidation State | Expected Ga K-edge Energy (eV) | Key Spectral Feature |

|---|---|---|---|

| Ga Metal | 0 | Lower than Ga(III) | Sharp rise at the Fermi level |

| Ga₂O | +1 | ~10368 - 10370 | Intense, low-energy white line |

| Ga₂(SO₄)₃ | +3 | ~10372 - 10374 | Edge position consistent with Ga(III) |

| Ga₂O₃ | +3 | ~10373 | Features indicative of octahedral/tetrahedral Ga-O coordination |

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Coordination

Following the XANES region in the absorption spectrum, the Extended X-ray Absorption Fine Structure (EXAFS) region consists of oscillations that contain detailed information about the local atomic environment around the absorbing gallium atom. libretexts.org Analysis of the EXAFS spectrum can precisely determine the coordination number, interatomic distances, and degree of local disorder for the neighboring atoms. libretexts.orgresearchgate.net

For anhydrous this compound, which is isostructural with iron(III) sulfate, the gallium atoms are octahedrally coordinated to oxygen atoms from the sulfate groups. wikipedia.org An EXAFS analysis would quantify this environment. The primary oscillations would correspond to the first coordination shell, consisting of Ga-O bonds. Further analysis can reveal information about more distant neighbors, such as the Ga-S distance in the Ga-O-S linkages. Studies on hydrated Ga(III) ions in solution have successfully used EXAFS to determine a first hydration shell of six water molecules with a Ga-O bond distance of approximately 1.96 Å. nih.gov For solid Ga₂(SO₄)₃, similar Ga-O distances are expected.

Table 2: Potential Structural Parameters for Anhydrous Ga₂(SO₄)₃ Determinable by EXAFS Data is hypothetical, based on known structures of isomorphous compounds and general chemical principles, to illustrate the output of the technique.

| Scattering Path | Description | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

|---|---|---|---|---|

| Ga-O | First shell (Ga to sulfate oxygen) | 6 | ~1.95 - 2.00 | Measure of static/thermal disorder |

| Ga-S | Second shell (Ga to sulfur) | 6 | ~3.20 - 3.30 | Measure of static/thermal disorder |

| Ga-Ga | Second shell (Ga to next Ga) | Variable | > 3.5 | Measure of static/thermal disorder |

Complementary Spectroscopic Methodologies

Electrochemical Impedance Spectroscopy (EIS) and Voltammetry for Electronic and Interfacial Properties

Electrochemical methods probe the behavior of Ga(III) species at an electrode-electrolyte interface. While studies on solid this compound are not common, the electrochemistry of aqueous Ga(III) ions, such as those from dissolved Ga₂(SO₄)₃, has been investigated.

Cyclic Voltammetry (CV) studies of Ga(III) in aqueous solutions like sodium perchlorate show that the reduction of Ga(III) to Ga(0) is typically a highly irreversible process. researchgate.netscispace.com This irreversibility is characterized by a large separation between the cathodic (reduction) and anodic (oxidation) peak potentials. However, the presence of certain ligands, such as thiocyanate (B1210189) (SCN⁻), can make the reduction process more reversible, indicated by a significant positive shift in the reduction potential. scispace.comresearchgate.net This suggests a catalytic role for the ligand, possibly through the formation of an intermediate Ga(III)-thiocyanate complex that facilitates electron transfer. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for analyzing complex electrochemical processes, including charge transfer resistance, double-layer capacitance, and diffusion processes at the electrode surface. acs.orggamry.comlibretexts.org When applied to a Ga(III) solution, an EIS experiment would involve applying a small sinusoidal AC potential over a range of frequencies. The resulting impedance data, often visualized in a Nyquist plot, can be modeled with an equivalent electrical circuit to quantify the kinetics of the Ga(III)/Ga(0) redox reaction. gamry.comnlab.pl The model would typically include elements representing the solution resistance (Rₛ), the charge-transfer resistance (R꜀ₜ) associated with the electron transfer kinetics, and the double-layer capacitance (Cdl) at the electrode interface.

Table 3: Summary of Voltammetric Behavior of Aqueous Ga(III) at a Mercury Electrode Based on findings from published research on Ga(III) electrochemistry. researchgate.netscispace.comresearchgate.net

| Electrolyte Medium | Ga(III) Concentration | Key Observation | Inferred Process |

|---|---|---|---|

| 4 M NaClO₄ | 1 mM | Highly irreversible reduction peak | Slow electron transfer kinetics for [Ga(H₂O)₆]³⁺ |

| 4 M NaClO₄ + 0.5 M NaSCN | 1 mM | Process approaches reversibility; ~480 mV positive shift in cathodic peak | Catalyzed reduction via a Ga(III)-SCN complex |

| 0.58 M Azide (pH 4) | - | Promotes reversible reduction | Formation of a stable Ga(III)-azide complex |

Mass Spectrometry (e.g., Electrospray Ionization Tandem Mass Spectrometry, DART-HRMS) for Speciation and Reaction Product Analysis

Mass spectrometry (MS) techniques are essential for identifying and quantifying chemical species in complex mixtures with high sensitivity and specificity. rsc.org For analyzing solutions of this compound, soft ionization techniques like Electrospray Ionization (ESI) are ideal.

ESI-MS would allow for the characterization of gallium-containing ions directly from the solution phase. In an aqueous solution of Ga₂(SO₄)₃, one would expect to observe the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺. Additionally, depending on the concentration and pH, various sulfato complexes such as [Ga(SO₄)]⁺, [Ga(SO₄)₂]⁻, and their hydrated forms could be identified. Tandem mass spectrometry (MS/MS) could be used to fragment these ions to confirm their composition.

Direct Analysis in Real Time (DART) coupled with high-resolution mass spectrometry (HRMS) is another technique that could be applied for rapid, direct analysis of solid Ga₂(SO₄)₃ or its reaction products with minimal sample preparation, providing exact mass measurements to confirm elemental compositions. While primarily used for elemental analysis in solid-state applications, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another powerful tool for the highly sensitive quantitative analysis of gallium in various samples. nih.gov

Photoluminescence and Thermoreflectance Studies (if applicable for optoelectronic properties)

While this compound is not a conventional optoelectronic material, photoluminescence (PL) and thermoreflectance (TR) could potentially be used to probe its electronic structure and defect states.

Photoluminescence (PL) studies on other wide-bandgap gallium compounds, such as gallium oxide (β-Ga₂O₃) and gallium nitride (GaN), have revealed emissions across the UV, blue, green, and red parts of the spectrum. aip.orgnsf.govmdpi.comwsu.eduresearchgate.net These emissions are often attributed to electronic transitions involving defect states, such as gallium or oxygen vacancies, and impurities. mdpi.com Although specific PL studies on Ga₂(SO₄)₃ are not widely reported, if the material possesses suitable defects or luminescent centers, PL could provide valuable information on its electronic structure and purity.

Thermoreflectance (TR) spectroscopy is a modulation technique that measures the change in a material's reflectivity due to a periodic temperature variation. It is highly sensitive to electronic transitions and is used to characterize band gaps and defect levels in semiconductors. optica.org TR has been applied to characterize the thermal properties and electronic transitions in materials like GaN and β-Ga₂O₃. optica.orgresearchgate.netresearchgate.netaip.orgaip.org For this compound, TR could potentially be used to identify electronic transitions and to measure thermal properties like thermal conductivity, providing insight into its heat dissipation characteristics.

Table 4: Representative Photoluminescence Bands in Gallium Compounds This table shows data for other gallium compounds to illustrate the type of information obtainable, as specific data for Ga₂(SO₄)₃ is not readily available.

| Compound | Emission Band | Peak Energy (eV) | Potential Origin |

|---|---|---|---|

| β-Ga₂O₃ | Blue | ~2.9 - 3.0 | Ga-O divacancies |

| β-Ga₂O₃ | Green | ~2.3 - 2.4 | Interstitial Oxygen / Gallium vacancies |

| GaN | Yellow | ~2.2 | Gallium vacancies (VGa) or related complexes |

| GaN:Ca | Green | ~2.5 | Calcium on Gallium site (CaGa) acceptor |

Computational and Theoretical Investigations into Gallium Iii Sulfate Chemistry

Density Functional Theory (DFT) for Thermochemical and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying larger systems and more complex chemical processes, including reaction thermodynamics and electronic property analysis.

While the hexaaquagallium(III) ion is stable in perchlorate (B79767) solutions, the situation is different in sulfate (B86663) solutions where a thermodynamically stable gallium(III)-sulfato complex forms. researchgate.net Experimental evidence shows this complexation is favored at higher temperatures, indicating that the reaction is entropically driven. researchgate.net

[Ga(H2O)6]3+ + SO4^2- ⇌ [Ga(H2O)x(SO4)]+ + (6-x)H2O

DFT calculations would involve optimizing the geometries of the reactants and products and calculating their electronic energies and vibrational frequencies to obtain the enthalpy (ΔH) and entropy (ΔS) contributions to the Gibbs free energy (ΔG = ΔH - TΔS). stackexchange.com While specific DFT studies detailing the Gibbs free energy of gallium sulfate complexation are not abundant in the literature, calculations on analogous systems, such as the binding of Ga(III) to polysaccharide chains, show that Ga-O interactions, particularly with carboxylate groups, are thermodynamically favorable.

DFT calculations provide detailed information about the electronic structure of molecules, which can be analyzed to understand charge distribution and the nature of chemical bonds. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are commonly used for this purpose. acs.orgacs.org

Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing an estimate of partial atomic charges. uny.ac.id While known to be sensitive to the choice of basis set, it offers a useful qualitative picture. uny.ac.id In a gallium(III) sulfate complex, a Mulliken analysis is expected to show a significant positive charge on the gallium atom (though less than the formal +3 charge due to electron donation from ligands) and negative charges on the oxygen atoms of both the sulfate and coordinated water molecules. For example, DFT calculations on a different Ga(III) complex, [GaF(Bn-NODP)], showed a computed Mulliken charge of approximately +1.3 on the gallium atom, with the coordinated oxygen and nitrogen atoms carrying negative charges. acs.org A similar charge distribution is anticipated for gallium sulfate complexes.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., core orbitals, lone pairs, and bonding orbitals). acs.org For a gallium sulfate complex, NBO analysis would characterize the Ga-O bonds between the gallium ion and the sulfate/water ligands. It would quantify the donor-acceptor interactions, such as the donation of electron density from the oxygen lone pair orbitals (Lewis base) to the empty orbitals of the gallium ion (Lewis acid). The strength of these interactions can be estimated using second-order perturbation theory, providing a quantitative measure of the covalent character in the predominantly ionic Ga-O bonds. researchgate.net

| Atom | Computed Mulliken Charge (e) |

|---|---|

| Ga | +1.30 |

| F (coordinated) | -0.47 |

| O (coordinated) | ~ -0.8 to -0.9 |

| N (coordinated) | ~ -0.6 to -0.7 |

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

While quantum mechanical calculations are excellent for studying the properties of individual molecules or small clusters, Molecular Dynamics (MD) simulations are the preferred method for investigating the behavior of many-particle systems, such as an ion dissolved in a solvent. MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system.

For an aqueous solution of digallium trisulfate, MD simulations can provide invaluable insights into its solution-phase behavior. Key properties that can be investigated include:

Hydration Structure: MD simulations can determine the radial distribution functions (RDFs) for Ga-O and S-O pairs, which reveal the average structure of the hydration shells around the gallium and sulfate ions, respectively. This includes determining the coordination number and the distances of the water molecules in the first and second hydration shells.

Ion Pairing: Simulations can elucidate the extent and nature of ion pairing between Ga³⁺ and SO₄²⁻ ions. It is possible to distinguish between different types of ion pairs, such as contact ion pairs (CIP), solvent-shared ion pairs (SSIP), and solvent-separated ion pairs (2SIP), and to calculate the potential of mean force (PMF) to determine the thermodynamic stability of these pairs.

Dynamics of Water Exchange: The residence time of water molecules in the first hydration shell of the Ga³⁺ ion can be calculated. This provides information on the lability of the coordinated water molecules, which is crucial for understanding ligand substitution reaction mechanisms.

Transport Properties: MD simulations can be used to predict transport properties such as the diffusion coefficients of the Ga³⁺ and SO₄²⁻ ions and the viscosity of the solution as a function of concentration.

Although classical MD simulations have been used to study the hydration structure and dynamics of the isolated Ga³⁺ ion, and polarizable force fields have been developed for the sulfate ion in water, comprehensive MD studies focusing specifically on the combined gallium(III) sulfate aqueous solution are not widely reported in the literature. Such studies would be a valuable area for future research to bridge the gap between the quantum mechanical description of small ionic clusters and the macroscopic thermodynamic properties of the bulk solution.

Hydration Shell Dynamics and Solvent Effects on Sulfate and Gallium(III) Ions

In aqueous solutions, the gallium(III) ion is present as the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺, which has an octahedral (Oₕ) symmetry. researchgate.netbilkent.edu.tr Computational and spectroscopic studies have provided significant insights into the structure and dynamics of this primary hydration shell. Raman spectroscopic measurements have identified the key vibrational modes of the GaO₆ core. researchgate.netbilkent.edu.tr Specifically, a strongly polarized mode at 526 cm⁻¹ is assigned to the symmetric Ga-O stretch (v₁), while depolarized modes at 430 cm⁻¹ and 328 cm⁻¹ correspond to other vibrations of the hexaaqua complex. researchgate.netbilkent.edu.tr These studies indicate that the [Ga(OH₂)₆]³⁺ ion is thermodynamically stable, particularly in perchlorate solutions where inner-sphere complex formation is not observed. researchgate.netbilkent.edu.tr

Ab initio geometry optimizations and frequency calculations have been performed on gallium-water clusters, [Ga(OH₂)ₙ]³⁺ where n=1 to 6, at the Hartree-Fock and second-order Møller-Plesset levels of theory. researchgate.netbilkent.edu.tr These calculations support the experimental findings, with a calculated v₁ GaO₆ mode for a hydrated gallium cluster at 524 cm⁻¹ (HF/6-31G*), which is in close agreement with the experimental value of 526 cm⁻¹. bilkent.edu.tr

Classical Molecular Dynamics (MD) simulations have been employed to further probe the hydration structure and dynamics. aps.org These simulations provide detailed information on the arrangement of water molecules in the first and subsequent hydration shells. aps.org The results from these simulations highlight the stability of the first hydration shell, indicating that the water ligands are strongly bound to the Ga³⁺ ion. aps.org The movement of water ligands is observed to occur between the first and second hydration shells, though this dynamic behavior can be influenced by the specifics of the computational model used. aps.org

| Property | Simulation Model | Observation |

|---|---|---|

| Hydration Complex Structure | MM-2 body + 3-body | Ga(H₂O)₆³⁺ |

| Ga³⁺-O distance (1st shell) | MM-2 body + 3-body | Peak at 1.915 Å |

| Coordination Number (1st shell) | MM-2 body + 3-body | 6 |

| Ligand Dynamics | MM-2 body + 3-body | No H₂O ligand movement between 1st and 2nd shells observed, indicating a stable first shell. |

Ion Pairing and Association Phenomena in Aqueous Systems

The nature of interactions between the hexaaquagallium(III) ion and sulfate anions in aqueous solution has been investigated using Raman and ⁷¹Ga NMR spectroscopy. researchgate.netbilkent.edu.tr These studies reveal that, unlike in perchlorate solutions where the hydrated gallium ion remains largely uncomplexed, gallium sulfate solutions exhibit significant ion pairing. researchgate.netbilkent.edu.tr

A thermodynamically stable inner-sphere gallium(III) sulfato complex is formed. researchgate.netbilkent.edu.tr This contrasts with the behavior observed in concentrated gallium(III) nitrate (B79036) solutions, where the interaction is predominantly an outer-sphere ion pair, [Ga(OH₂)₆]³⁺NO₃⁻, with only a small fraction of a weak inner-sphere nitrato complex, [Ga(OH₂)₅ONO₂]²⁺, that disappears upon dilution. researchgate.netbilkent.edu.tr The gallium-sulfato complex, however, is significantly more stable. researchgate.netbilkent.edu.tr

The formation of this sulfato complex is favored by increasing temperature, indicating that the process is entropically driven. researchgate.netbilkent.edu.tr This suggests that the release of water molecules from the hydration shells of the gallium and sulfate ions upon association is a key thermodynamic driving force for the formation of the ion pair. researchgate.netbilkent.edu.tr

| Anion | Type of Interaction | Complex Stability | Key Observations |

|---|---|---|---|

| Perchlorate (ClO₄⁻) | No inner-sphere complex formation | [Ga(OH₂)₆]³⁺ is stable | Considered a non-complexing anion. |

| Nitrate (NO₃⁻) | Primarily outer-sphere ion pairing | Weak | A small amount of a weak inner-sphere complex exists only in concentrated solutions. |

| Sulfate (SO₄²⁻) | Inner-sphere complex formation | Thermodynamically stable | Formation is favored by increasing temperature (entropically driven). |

First-Principles Modeling of Sulfate Incorporation and Solid-State Substitutions

First-principles modeling provides a theoretical framework for understanding the incorporation of ions into solid-state structures and the resulting structural and electronic properties. In the context of gallium(III) sulfate, such modeling can elucidate the structure of its solid forms. The anhydrous form, Ga₂(SO₄)₃, is known to be isostructural with iron(III) sulfate, crystallizing in the rhombohedral space group R-3.

Furthermore, experimental studies have shown that at elevated temperatures, a basic gallium(III) sulfate precipitates from aqueous solutions. researchgate.netbilkent.edu.tr This solid has been identified through X-ray diffraction as having an alunite-type structure. researchgate.netbilkent.edu.tr Alunite (B1170652) is a hydrous sulfate mineral, and the formation of a gallium analogue represents a key solid-state phase in the Ga₂O₃-SO₃-H₂O system. While the ab initio computational studies cited focused on the aqueous [Ga(OH₂)ₙ]³⁺ clusters, these theoretical approaches are fundamental to modeling the energetics and mechanisms of how such aqueous precursors incorporate into and form solid-state lattices like the basic gallium sulfate. Detailed first-principles modeling of the sulfate incorporation and substitutions within these specific gallium-based solid structures would be a subject for further investigation to understand their stability and properties at an atomic level.

Mechanistic Studies and Aqueous Solution Chemistry of Gallium Iii Sulfate

Solvation and Hydration Dynamics of Gallium(III) and Sulfate (B86663) Ions

In aqueous solutions, the gallium(III) ion exists predominantly as the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺, which possesses an octahedral geometry. This hydrated cation is thermodynamically stable, particularly in the presence of non-coordinating anions like perchlorate (B79767). [cite: 1] Spectroscopic studies, including Raman and ⁷¹Ga NMR, have been instrumental in characterizing the structure and dynamics of this primary hydration sphere.

Raman spectra of aqueous gallium(III) perchlorate solutions show distinct vibrational modes corresponding to the [Ga(H₂O)₆]³⁺ complex. A strongly polarized mode at 526 cm⁻¹ is assigned to the symmetric Ga-O stretching vibration (ν₁), providing a spectroscopic signature for the hydrated cation. [cite: 1] The stability of the hexaaquagallium(III) ion is evidenced by the minor shifts in its Raman bands with increasing temperature, suggesting no inner-sphere complex formation with perchlorate ions. [cite: 1]

The theoretical binding enthalpy for the hydrated gallium(III) ion, considering both the first and second hydration spheres ([Ga(H₂O)₁₈]³⁺), has been calculated and shows good agreement with experimental values for the single-ion hydration enthalpy. [cite: 1, 9] This highlights the importance of the extended solvent structure in stabilizing the Ga³⁺ ion in water.

Formation and Stability of Gallium(III) Sulfato Complexes in Aqueous Media

In the presence of sulfate ions, the aqueous chemistry of gallium(III) becomes more complex due to the formation of sulfato complexes. Unlike the weakly interacting nitrate (B79036) and perchlorate anions, the sulfate ion can penetrate the first hydration sphere of the gallium(III) ion to form a thermodynamically stable inner-sphere complex. [cite: 1, 9]

Ligand Exchange and Substitution Pathways in Hexa-aquagallium(III) Ions

The replacement of coordinated water molecules in the [Ga(H₂O)₆]³⁺ ion by other ligands, such as sulfate, is a fundamental process in its aqueous chemistry. These ligand substitution reactions in octahedral complexes can proceed through different mechanistic pathways.

Associative (A) and Dissociative (D) Mechanisms in Octahedral Complexes

Ligand substitution reactions in octahedral complexes are generally classified into two primary mechanisms: associative (A) and dissociative (D). [cite: 2, 3, 4, 5, 6]

Associative (A) Mechanism: The incoming ligand first binds to the metal center, forming a seven-coordinate intermediate. This is then followed by the departure of the leaving ligand. This pathway is characterized by a rate that is dependent on the concentration and nature of the incoming ligand. [cite: 2]

Dissociative (D) Mechanism: The leaving ligand first detaches from the metal center, forming a five-coordinate intermediate. The incoming ligand then binds to this intermediate. In this case, the rate-determining step is the initial dissociation, and the reaction rate is largely independent of the incoming ligand's concentration. [cite: 2]

A continuum between these two extremes exists, known as the interchange (I) mechanism, which can have either associative (Iₐ) or dissociative (Iₔ) character depending on the degree of bond formation with the incoming ligand and bond breaking with the leaving group in the transition state. [cite: 3, 4] High-pressure NMR studies on water exchange on the hexaaquagallium(III) ion have provided evidence for a dissociative exchange mechanism. [cite: 13, 14]

Influence of Anions (e.g., sulfate, perchlorate, nitrate) on Reaction Rates

The nature of the anion present in the solution significantly influences the formation of gallium(III) complexes and, consequently, the ligand exchange dynamics.

Perchlorate: As a weakly coordinating anion, perchlorate does not form inner-sphere complexes with [Ga(H₂O)₆]³⁺. [cite: 1, 9]

Nitrate: In concentrated solutions, nitrate forms outer-sphere ion pairs, [Ga(H₂O)₆]³⁺·NO₃⁻, with only a small fraction of inner-sphere [Ga(H₂O)₅(ONO₂)]²⁺ complexes being formed. These inner-sphere complexes are thermodynamically weak and dissociate upon dilution. [cite: 1, 9]

Hydrolysis and Polymerization Phenomena of Gallium(III) in Sulfate Media

The high charge density of the Ga³⁺ ion leads to significant hydrolysis in aqueous solutions, even in acidic conditions. This process involves the deprotonation of coordinated water molecules to form various hydroxo species. [cite: 10, 11] The extent of hydrolysis is dependent on factors such as pH, temperature, and the concentration of gallium(III).

In aqueous solutions, gallium(III) can form a range of monomeric and polynuclear hydroxo complexes, including Ga(OH)²⁺, Ga(OH)₂⁺, and larger polymeric species. [cite: 8, 10] The presence of sulfate ions can influence this process. At elevated temperatures, the hydrolysis of gallium(III) in sulfate-containing solutions can lead to the precipitation of a basic gallium(III) sulfate with a structure similar to alunite (B1170652), with the formula (H₃O)Ga₃(SO₄)₂(OH)₆. [cite: 1, 9, 12] This indicates a complex interplay between hydrolysis and sulfato complex formation.

Sulfate can also act as a probe to study the hydrolysis of gallium(III) by forming hydrogen sulfate. [cite: 9] The formation of various basic gallium sulfates and double sulfates with other cations is also known, highlighting the diverse polymerization and precipitation behavior of gallium(III) in the presence of sulfate. [cite: 12]

Redox Chemistry and Electron Transfer Processes Involving Gallium(III) Sulfate

Gallium in its +3 oxidation state is generally considered redox-inactive under typical aqueous conditions. The redox chemistry of gallium is more commonly associated with the Ga(I) and Ga(III) states. Studies have shown that aqueous solutions of Gallium(I) can be generated and are effective reducing agents for a variety of substrates, with Gallium(III) being the product of these reactions. [cite: 15] This indicates that the Ga(III)/Ga(I) couple is a key feature of gallium's redox behavior.

Reactions involving one-electron oxidants with Ga(I) proceed through successive single-electron transfer steps, with the conversion of Ga(II) to Ga(III) being much faster than the initial oxidation of Ga(I) to Ga(II). [cite: 15]

While direct electron transfer processes involving digallium trisulphate itself are not extensively documented, the stability of the Ga(III) oxidation state in sulfate media is a crucial aspect of its chemistry. The compound is stable under normal temperatures and pressures but can be incompatible with strong oxidizing agents. [cite: 20] Thermal decomposition at high temperatures (above 680 °C) results in the formation of gallium(III) oxide and sulfur trioxide, a process that involves changes in the oxidation states of sulfur and oxygen but not gallium. [cite: 12] The electronic band structure of related compounds like gallium sulfide (B99878) has been studied, providing insights into the electronic states that would be involved in any potential redox processes. [cite: 31]

Surface Chemistry and Interfacial Reactions involving Gallium(III) Sulfates

The aqueous speciation of gallium(III) is a critical precursor to its behavior at interfaces. The charge and structure of the dominant aqueous species dictate how gallium will interact with solid surfaces. Gallium ions can be adsorbed onto various mineral surfaces, a process that is highly pH-dependent. nih.gov

Research on the adsorption of gallium onto minerals like calcite, magnesite, amorphous silica (B1680970), and manganese oxide reveals complex surface interactions. nih.gov At low surface loadings, gallium adsorbs as isolated octahedra. nih.gov However, at higher concentrations, particularly from supersaturated solutions, it can form polymeric networks on the surface. nih.gov The coordination of gallium can change upon adsorption; for example, the tetrahedral Ga(OH)₄⁻ ion in solution can transform into a six-coordinate species when it binds to surface sites on minerals. nih.gov

The sorption of gallium onto clay minerals such as montmorillonite (B579905) and illite (B577164) is also a key area of study. researchgate.netosti.gov The process is influenced by both pH and ionic strength. researchgate.net Modeling studies suggest that gallium sorption can be explained by three primary reactions depending on the pH:

Cation exchange of Ga³⁺ at very acidic conditions (pH < ~3.8). researchgate.netosti.gov

Complexation of Ga(OH)₄⁻ on protonated sites in acidic to neutral conditions (pH ~5.2 to ~7.9). researchgate.netosti.gov

Complexation of Ga(OH)₃ on strong sites at basic conditions (pH > ~7.9). researchgate.netosti.gov

Interestingly, the presence of clay colloids can alter the aqueous speciation of gallium by preventing its precipitation as gallium hydroxide (B78521), which is predicted to occur between pH 3.5 and 5.5 in the absence of such surfaces. researchgate.netosti.gov Instead, sorption onto the clay particles is favored. researchgate.net Gallium has also been observed to substitute for iron in minerals like jarosite or to be adsorbed onto the surfaces of iron oxides. geologyforinvestors.com

Table 2: Dominant Gallium Sorption Mechanisms on Clay Minerals This table summarizes the primary mechanisms of gallium sorption on montmorillonite and illite as a function of solution pH, based on experimental studies and surface complexation modeling. researchgate.netosti.gov

| pH Range | Dominant Aqueous Species | Primary Sorption Mechanism |

| < ~3.8 | Ga³⁺ | Cation Exchange |

| ~5.2 - ~7.9 | Ga(OH)₄⁻ | Surface Complexation (on protonated weak sites) |

| > ~7.9 | Ga(OH)₃ | Surface Complexation (on strong sites) |

Interfacial reactions are not limited to mineral surfaces. In metallurgical contexts, the reaction between liquid gallium and various metal layers is crucial for applications like low-temperature soldering. mdpi.com Studies on the interface between gallium and Cu/Ni/Au multilayers show the formation of various intermetallic compounds (IMCs), such as GaₓNi and Ga₇Ni₃, with the growth kinetics being dependent on temperature and reaction time. mdpi.comresearchgate.net

Advanced Research Frontiers and Applications of Gallium Iii Sulfate Materials

Catalytic Science: Exploration of Ga₂(SO₄)₃ as a Heterogeneous or Homogeneous Catalyst

Gallium(III) sulfate (B86663) has demonstrated notable potential as a catalyst in both heterogeneous and homogeneous systems, primarily owing to its nature as a Lewis acid.

As a heterogeneous catalyst , gallium(III) sulfate, particularly when supported on materials like silica (B1680970) gel, functions as an effective solid acid catalyst. chemicalbook.comottokemi.com This supported catalyst has been successfully employed in esterification reactions, such as the synthesis of n-heptyl p-hydroxybenzoate from p-hydroxybenzoic acid and heptanol. chemicalbook.comottokemi.com In another application, its reaction with a strong acid cation exchange resin yields a catalyst with excellent activity for synthesizing amyl hexanoate. chemicalbook.comottokemi.com The utility of gallium compounds in catalysis extends to various organic transformations. chemimpex.comgoogle.com For instance, gallium(III) triflate, a related gallium salt, is known to be a water-tolerant Lewis acid catalyst effective in reactions like Friedel-Crafts alkylation and acylation. nih.gov

While direct applications of Ga₂(SO₄)₃ as a homogeneous catalyst are less extensively documented in readily available literature, its solubility in certain solvents allows it to function as a Lewis acid in solution. In aqueous media, the Ga³⁺ ion is hydrated, and its acidic nature can catalyze hydrolysis and other acid-catalyzed reactions. dbpedia.org The catalytic activity of gallium compounds in organic synthesis is a growing area of research, with potential for enhancing reaction rates and selectivity. chemimpex.com

Table 1: Applications of Gallium(III) Sulfate in Heterogeneous Catalysis

| Catalytic System | Reactants | Product | Reference |

| Ga₂(SO₄)₃ on silica gel | p-hydroxybenzoic acid and heptanol | n-heptyl p-hydroxybenzoate | chemicalbook.comottokemi.com |

| Ga₂(SO₄)₃ with strong acid cation ion exchange resin | Amyl alcohol and hexanoic acid | Amyl hexanoate | chemicalbook.comottokemi.com |

Advanced Materials Synthesis: Precursor Role in Functional Gallium-Based Materials

Gallium(III) sulfate is a crucial precursor in the synthesis of a variety of advanced functional materials containing gallium. ottokemi.com Its primary role is to provide a soluble and reactive source of gallium ions (Ga³⁺) that can be converted into other desired compounds through subsequent chemical processes.

A significant application is in the preparation of gallium oxide (Ga₂O₃) . chemicalbook.comfinechem-mirea.ru Thermal decomposition of gallium(III) sulfate at elevated temperatures yields nanocrystalline gallium oxide, a wide-bandgap semiconductor with applications in power electronics and deep-ultraviolet photodetectors. finechem-mirea.runih.gov The synthesis process involves heating Ga₂(SO₄)₃ to temperatures above 700°C. finechem-mirea.ru

Furthermore, gallium(III) sulfate serves as a precursor in the production of other important gallium-based semiconductors. It is utilized in the synthesis of gallium nitride (GaN) , a key material for high-efficiency light-emitting diodes (LEDs) and laser diodes. chemimpex.com The compound can also be used in the synthesis of quaternary quantum dots, such as silver indium gallium sulfide (B99878) (AgInₓGa₁₋ₓS₂), which have applications in optoelectronics. acs.org Gallium-based liquid metals and their composites, which are synthesized from gallium precursors, are also being explored for applications in wearable electronics and energy storage. mdpi.comrsc.org

Electrochemical Research: Insights into Ion Transport and Electrode Interface Chemistry

The electrochemical behavior of gallium in sulfate-containing aqueous solutions provides critical insights into ion transport and the chemistry of electrode interfaces. Research in this area is important for understanding corrosion, passivation, and electrodeposition processes involving gallium.

When liquid gallium is used as an electrode in a 0.5 M sulfuric acid solution, a passivating film primarily composed of basic gallium sulfate forms on its surface at potentials ranging from +0.2 to +2.0 V. scispace.comresearchgate.net This film inhibits further anodic dissolution of the gallium. The formation of this passive layer is a key aspect of the electrode interface chemistry, controlling the interaction between the metal and the electrolyte. scispace.com